2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole
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Overview
Description
2-[(2,4-Dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzimidazole core substituted with a 2,4-dichlorophenoxy group and a naphthalen-2-ylmethyl group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Substitution with 2,4-Dichlorophenoxy Group: The benzimidazole intermediate is then reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorophenoxy group.
Attachment of Naphthalen-2-ylmethyl Group: Finally, the naphthalen-2-ylmethyl group is introduced via a nucleophilic substitution reaction using naphthalen-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
2-[(2,4-Dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole: Lacks the naphthalen-2-ylmethyl group, making it less complex.
1-(Naphthalen-2-ylmethyl)-1H-benzimidazole: Does not have the 2,4-dichlorophenoxy group, which may affect its reactivity and applications.
Uniqueness
2-[(2,4-Dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole is unique due to the presence of both the 2,4-dichlorophenoxy and naphthalen-2-ylmethyl groups. This dual substitution pattern enhances its chemical reactivity and broadens its range of applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H18Cl2N2O |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C25H18Cl2N2O/c26-20-11-12-24(21(27)14-20)30-16-25-28-22-7-3-4-8-23(22)29(25)15-17-9-10-18-5-1-2-6-19(18)13-17/h1-14H,15-16H2 |
InChI Key |
RLJRWIOHDAQNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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